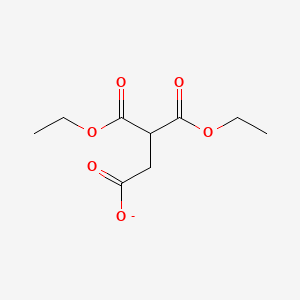
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate is an organic compound with the molecular formula C₉H₁₂O₆ It is a derivative of butanoic acid and contains both ethoxy and ethoxycarbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. Additionally, its functional groups allow it to engage in various chemical interactions, influencing its reactivity and behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A closely related compound with similar functional groups.
Ethyl butanoate: Another ester derivative of butanoic acid.
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate is unique due to its specific combination of ethoxy and ethoxycarbonyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications and research contexts where these functional groups are advantageous.
Propiedades
Número CAS |
61063-75-0 |
|---|---|
Fórmula molecular |
C9H13O6- |
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
4-ethoxy-3-ethoxycarbonyl-4-oxobutanoate |
InChI |
InChI=1S/C9H14O6/c1-3-14-8(12)6(5-7(10)11)9(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
QCFDCRIQWQFSOJ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(CC(=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


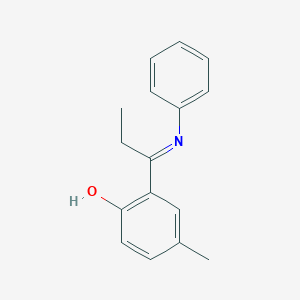
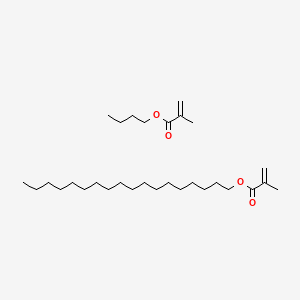
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
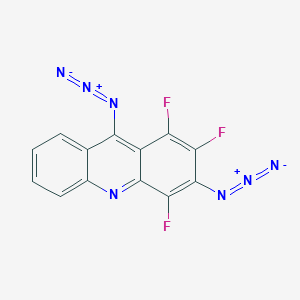
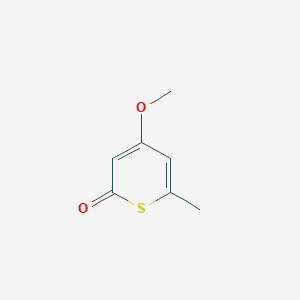
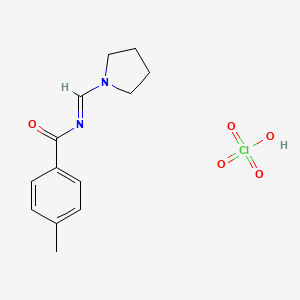
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
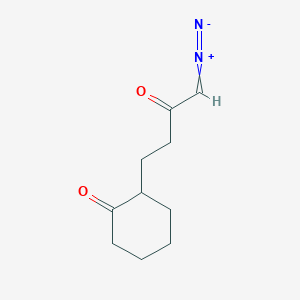

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

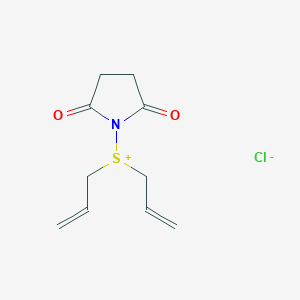
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
